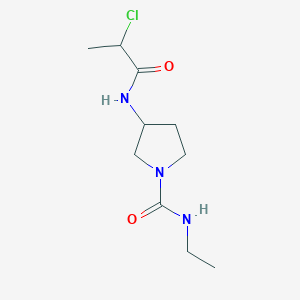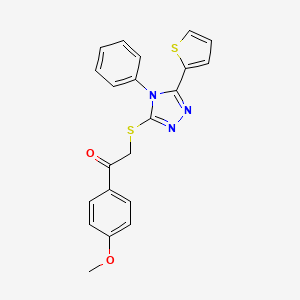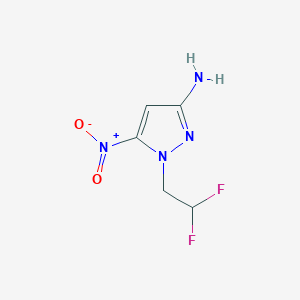
2-((4-Chlorophenyl)sulfanyl)-3-(trifluoromethyl)quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4-Chlorophenyl)sulfanyl)-3-(trifluoromethyl)quinoxaline, also known as CPTQ, is an organic compound that has a wide range of applications in scientific research and laboratory experiments. CPTQ is a heterocyclic compound that is composed of a quinoxaline ring structure with a chlorine, sulfur, and trifluoromethyl group attached to it. CPTQ has been used in a variety of scientific research applications, such as in the synthesis of pharmaceuticals and in the study of biochemical and physiological effects.
Applications De Recherche Scientifique
Synthesis and Characterization
- A variety of 2-substituted 3-(trifluoromethyl)quinoxalines, including derivatives like chloro and methylsulfanyl, have been synthesized from 3-(trifluoromethyl)quinoxalin-2(1H)-one. This demonstrates the compound's potential in creating diverse chemical structures (Didenko et al., 2015).
Structural Analysis
- The molecular structure of 4-(2-chlorophenyl)pyrrolo[1,2-a]quinoxaline showcases electron delocalization in its fused tricyclic system, indicating the compound's interesting electronic properties (Castillo et al., 2013).
Corrosion Inhibition
- Quinoxalines, including chlorophenyl variants, have been studied as corrosion inhibitors for metals in acidic media, highlighting their potential in industrial applications (Zarrouk et al., 2014).
Catalysis
- Quinoxalines have been synthesized using silica bonded S-sulfonic acid as a catalyst, indicating their role in facilitating chemical reactions (Niknam et al., 2009).
Antibacterial Activities
- Novel quinoxaline sulfonamides have shown antibacterial activities, suggesting their potential use in medical applications (Alavi et al., 2017).
Electrochemical Properties
- Quinoxalines have been analyzed for their electrochemical properties as corrosion inhibitors, demonstrating their importance in materials science (Saraswat & Yadav, 2020).
Optical and Electronic Studies
- Tri-fluoromethyl substituted quinoxalines have been synthesized and characterized, with emphasis on their optical properties, highlighting their potential in photonic and electronic applications (Rajalakshmi & Palanisami, 2020).
Propriétés
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-3-(trifluoromethyl)quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClF3N2S/c16-9-5-7-10(8-6-9)22-14-13(15(17,18)19)20-11-3-1-2-4-12(11)21-14/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHOSKZJPNKQTFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)SC3=CC=C(C=C3)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClF3N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(5-(2,5-dimethylfuran-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B3007685.png)
![N-[(pyridin-2-yl)methyl]-2,6-bis(trifluoromethyl)pyridine-4-carboxamide](/img/structure/B3007687.png)

![2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B3007689.png)





![6-((tetrahydro-2H-pyran-4-yl)oxy)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)nicotinamide](/img/structure/B3007701.png)

![2-Chloro-N-[1-(oxan-4-yl)propan-2-yl]acetamide](/img/structure/B3007705.png)

![2-[(4-Bromophenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B3007708.png)
